molecular formula C44H40FeK3N6O12+ B1146147 Complejo de hierro deferasirox CAS No. 554445-58-8

Complejo de hierro deferasirox

Número de catálogo: B1146147
Número CAS: 554445-58-8
Peso molecular: 1018.0 g/mol
Clave InChI: JGLFTKKTDDPFBE-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Deferasirox iron complex is a complex compound that features a triazole ring and phenolic groups.

Aplicaciones Científicas De Investigación

Deferasirox iron complex has several scientific research applications:

Mecanismo De Acción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Deferasirox iron complex typically involves the formation of the triazole ring followed by the introduction of the phenolic groups. One common method involves the cyclization of hydrazine derivatives with carboxylic acids under acidic conditions to form the triazole ring. The phenolic groups are then introduced through electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reactions involved in the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Deferasirox iron complex undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Deferasirox iron complex is unique due to its combination of a triazole ring and phenolic groups, which provide strong chelation properties and versatile reactivity. This makes it a valuable compound for various applications in chemistry, biology, and medicine .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)' involves the reaction of 3,5-bis(2-aminophenyl)-1,2,4-triazole with iron(III) chloride to form the iron(III) complex, which is then oxidized to the iron(IV) complex using a suitable oxidizing agent. The resulting iron(IV) complex is then reacted with 4-carboxybenzoyl chloride to form the final product.", "Starting Materials": [ "3,5-bis(2-aminophenyl)-1,2,4-triazole", "iron(III) chloride", "4-carboxybenzoyl chloride", "suitable oxidizing agent" ], "Reaction": [ "Step 1: Dissolve 3,5-bis(2-aminophenyl)-1,2,4-triazole in a suitable solvent and add iron(III) chloride to the solution. Stir the mixture at room temperature for several hours to allow the reaction to proceed.", "Step 2: Filter the resulting iron(III) complex and wash it with a suitable solvent to remove any impurities.", "Step 3: Dissolve the iron(III) complex in a suitable solvent and add a suitable oxidizing agent to the solution. Stir the mixture at room temperature for several hours to allow the oxidation to proceed.", "Step 4: Filter the resulting iron(IV) complex and wash it with a suitable solvent to remove any impurities.", "Step 5: Dissolve the iron(IV) complex in a suitable solvent and add 4-carboxybenzoyl chloride to the solution. Stir the mixture at room temperature for several hours to allow the reaction to proceed.", "Step 6: Filter the resulting product and wash it with a suitable solvent to remove any impurities. The final product is '4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)'." ] }

Número CAS

554445-58-8

Fórmula molecular

C44H40FeK3N6O12+

Peso molecular

1018.0 g/mol

Nombre IUPAC

tripotassium;2-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]phenolate;iron;methanol;dihydrate

InChI

InChI=1S/2C21H15N3O4.2CH4O.Fe.3K.2H2O/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;2*1-2;;;;;;/h2*1-12,25-26H,(H,27,28);2*2H,1H3;;;;;2*1H2/q;;;;;3*+1;;/p-2

Clave InChI

JGLFTKKTDDPFBE-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+4]

SMILES canónico

CO.CO.C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)O)O.C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)O)O.O.O.[K+].[K+].[K+].[Fe]

Sinónimos

(OC-6-22’)-Bis[4-[3,5-bis[2-(hydroxy-kO)phenyl]-1H-1,2,4-triazol-1-yl-kN4]benzoato(3-)]ferrate(3-) Tripotassium Methanoate Hydrate; 

Origen del producto

United States
Customer
Q & A

Q1: How does the deferasirox iron complex form, and how does this impact iron levels in patients with β-Thalassemia Major?

A1: Deferasirox, also known as 4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+), is an orally active iron chelator used to treat iron overload. It binds iron in a 2:1 ratio, forming a stable complex that is then excreted primarily through the bile and feces []. In patients with β-Thalassemia Major, this chelation process helps control serum ferritin levels and reduce iron-mediated organ damage, improving clinical outcomes [, ].

Q2: What are the primary metabolic pathways of deferasirox in the body, and how are these related to its excretion?

A3: Deferasirox undergoes extensive metabolism, primarily in the liver, before being excreted from the body []. The key metabolic pathways include glucuronidation at the carboxylate group and phenolic hydroxy groups, as well as cytochrome P450-catalyzed hydroxylations, albeit to a lesser extent []. Following metabolism, deferasirox, its iron complex, and its metabolites are predominantly eliminated via the bile and subsequently excreted in the feces, accounting for over 90% of the administered dose [].

Q3: What analytical techniques are commonly employed to study deferasirox and its iron complex?

A4: Various analytical methods are utilized to investigate deferasirox and its iron complex. Pharmacokinetic studies utilize techniques like high-performance liquid chromatography (HPLC) coupled with UV detection to quantify deferasirox and its iron complex in biological samples []. For metabolite profiling, HPLC with radiodetection, liquid chromatography/mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are employed []. Additionally, computational chemistry tools, such as density functional theory (DFT), are utilized to study the electronic structure and predict the stability constants of deferasirox iron complexes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.